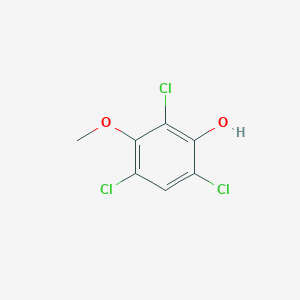

2,4,6-Trichloro-3-methoxyphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trichloro-3-methoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3O2/c1-12-7-4(9)2-3(8)6(11)5(7)10/h2,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMBXEUDRVYVLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1Cl)O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Formation Pathways of 2,4,6 Trichloro 3 Methoxyphenol

Chemical Synthesis Approaches

The laboratory synthesis of 2,4,6-Trichloro-3-methoxyphenol is primarily achieved through electrophilic aromatic substitution. The logical precursor for this synthesis is 3-methoxyphenol (B1666288). This starting material is subjected to chlorination using a suitable chlorinating agent, which leads to the substitution of hydrogen atoms on the aromatic ring with chlorine atoms at the ortho and para positions relative to the hydroxyl group.

A common synthetic strategy involves the direct chlorination of 3-methoxyphenol, where the hydroxyl and methoxy (B1213986) groups direct the incoming chlorine atoms to the 2, 4, and 6 positions on the benzene (B151609) ring. While specific reaction conditions such as solvents and catalysts can be optimized, the fundamental approach is consistent with standard halogenation reactions of activated phenolic compounds. This method is analogous to the synthesis of similar halogenated phenols, such as 2,4,6-tribromo-3-methoxyphenol, which is also synthesized from 3-methoxyphenol. chemicalbook.com

Environmental Formation Mechanisms

Beyond intentional chemical synthesis, this compound is formed through various environmental pathways, particularly during water disinfection processes. It has also been found as a natural product in the basidiomycete fungus Hypholoma elongatum. biosynth.comnih.gov

Water treatment often involves disinfection agents like chlorine, which can react with organic micropollutants to form a range of disinfection by-products (DBPs).

One of the primary precursors for the environmental formation of this compound is the sunscreen agent oxybenzone (B1678072) (also known as Benzophenone-3 or BP-3). researchgate.net When water containing oxybenzone undergoes chlorination, the sunscreen molecule degrades. Free chlorine reacts with the methoxyphenol moiety of the oxybenzone molecule through an electrophilic substitution mechanism. researchgate.net This reaction leads to the stepwise addition of chlorine atoms, resulting in the formation of mono-chlorinated and di-chlorinated intermediates before yielding the more stable this compound. nih.govresearchgate.net Studies have shown that this transformation product is comparatively stable in chlorinated water. biosynth.comnih.gov The process also generates other DBPs, such as chloroform (B151607) and trichloroacetic acid. biosynth.comresearchgate.net

The combination of ultraviolet (UV) irradiation and chlorination, an advanced oxidation process (AOP) used in water treatment, also leads to the formation of this compound from precursors like oxybenzone. nih.gov During the UV/chlorination process, the degradation of organic compounds is intensified through direct photolysis and reactions with highly reactive radicals. nih.gov In the case of oxybenzone, this process can generate several by-products, including 2,4-dichloro-3-methoxyphenol, chloral (B1216628) hydrate, and chloroform, alongside this compound. researchgate.net Research indicates that this compound is a very stable byproduct and can persist in water for a significant time after treatment. nih.gov

| Formation Pathway | Type | Precursor(s) | Key Conditions/Reagents | Reference(s) |

|---|---|---|---|---|

| Chemical Synthesis | Synthetic | 3-Methoxyphenol | Chlorinating agents (e.g., Cl₂) | chemicalbook.com |

| Chlorination of Oxybenzone | Environmental (DBP) | Oxybenzone | Free chlorine (e.g., NaOCl) | biosynth.comresearchgate.netresearchgate.net |

| UV/Chlorination of Oxybenzone | Environmental (DBP) | Oxybenzone | UV light and chlorine | nih.govresearchgate.net |

| Reaction with Monochloramine | Environmental (DBP) | This compound itself | Aqueous Monochloramine (NH₂Cl) |

Active chlorine species other than free chlorine are also involved in the transformation of phenolic compounds in water.

Monochloramine (NH₂Cl) is a common disinfectant used as an alternative to free chlorine. Research has shown that this compound undergoes reactions with monochloramine. researchgate.net These reactions are similar to those observed with 2,4,6-trichlorophenol (B30397) and 2,4,6-trichloro-m-cresol (B3343703), where the chloramine (B81541) species can react with the phenol (B47542). In the case of 2,4,6-trichlorophenol, reaction with monochloramine rapidly replaces the para-chlorine to yield a mixture of 2,6-dichloro-1,4-benzoquinone-4-(N-chloro)imine and 2,6-dichloro-1,4-benzoquinone. Similar reactivity is noted for this compound, with the products confirmed by mass spectrometry and infrared spectroscopy.

| Process | Precursor | Associated By-products | Reference(s) |

|---|---|---|---|

| Chlorination | Oxybenzone | Monochlorinated Oxybenzone, Dichlorinated Oxybenzone, Chloroform, Trichloroacetic acid, Dichloroacetic acid, Chloral hydrate | researchgate.net |

| UV/Chlorination | Oxybenzone | 2,4-dichloro-3-methoxyphenol, Chloral hydrate, Chloroform | researchgate.net |

| Reaction with Monochloramine | 2,4,6-trichlorophenol (as model) | 2,6-dichloro-1,4-benzoquinone-4-(N-chloro)imine, 2,6-dichloro-1,4-benzoquinone |

Reactions with Active Chlorine Species in Aqueous and Organic Media

Reactivity with Dichloramine (NHCl₂)

The reaction of substituted phenols with chloramines is a significant area of study, particularly in the context of water disinfection byproducts. Research into the reactivity of various phenols with dichloramine (NHCl₂) has shown that this compound undergoes reactions analogous to those of similar chlorinated phenols like 2,4,6-trichlorophenol and 2,4,6-trichloro-m-cresol. nih.govscispace.com

When treated with dichloramine, this compound experiences a rapid replacement of the chlorine atom at the para position relative to the hydroxyl group. nih.gov This reaction leads to the formation of a mixture of products. The primary products are analogs of 2,6-dichloro-1,4-benzoquinone-4-(N-chloro)imine and 2,6-dichloro-1,4-benzoquinone, featuring the methoxy group at the 3-position. nih.govcurtin.edu.au The formation of these products is confirmed through mass spectrometry and infrared spectroscopy. nih.gov An ion radical mechanism has been proposed to explain this chlorine replacement by chloramines. nih.govresearchgate.net

| Reactant | Reagent | Key Products | Reaction Type |

|---|---|---|---|

| This compound | Dichloramine (NHCl₂) | 3-methoxy-2,6-dichloro-1,4-benzoquinone-4-(N-chloro)imine analog | Para-chlorine replacement |

| This compound | Dichloramine (NHCl₂) | 3-methoxy-2,6-dichloro-1,4-benzoquinone analog | Para-chlorine replacement |

Reactions with Calcium Hypochlorite (B82951) in Methanol (B129727)

The reaction of chlorinated phenols with calcium hypochlorite in a methanol solvent has been shown to yield distinct dimeric structures. Studies on 2,4,6-trichlorophenol and 2,4,6-trichloro-m-cresol demonstrate that they react with calcium hypochlorite (Ca(OCl)₂) in methanol to form dimer-type ketals. nih.gov For instance, 2,4,6-trichlorophenol produces a dimer ketal, 2-(2',4',6'-trichlorophenoxy)-4,4-dimethoxy-6-chlorocyclohexadien-2,5-one, which is unstable and hydrolyzes to form 2-(2',4',6'-trichlorophenoxy)-6-chloro-1,4-benzoquinone. nih.gov

While the specific reaction of this compound is not detailed in the available literature, it is anticipated to follow a similar pathway, resulting in the formation of a corresponding dimer-type ketal and its subsequent hydrolysis product.

| Reactant | Reagent | Solvent | Anticipated Product Type |

|---|---|---|---|

| This compound | Calcium Hypochlorite (Ca(OCl)₂) | Methanol | Dimer-type ketal |

Biotic Transformation and Metabolic Pathways

Fungal and Microbial Synthesis and Transformation

The presence of this compound in the environment can be attributed to the metabolic activities of certain microorganisms. This compound has been reported in the fungus Hypholoma elongatum. nih.govscispace.com Fungi, particularly basidiomycetes, are known to synthesize a variety of halogenated aromatic compounds. nih.gov The transformation processes often involve the methylation of chlorinated phenols. amu.edu.pl For example, soil bacteria like Mycobacterium sp. can convert pentachlorophenol (B1679276) to tetrachlorohydroquinone, which is then methylated to form compounds like 2,3,5,6-tetrachloro-4-methoxyphenol (TCMP). nih.gov

The transformation of such chlorinated methoxyphenols by anaerobic bacteria, such as Desulfitobacterium species, involves processes like demethylation and reductive dechlorination. nih.govasm.org While the direct microbial synthesis pathway for this compound is not fully elucidated, the existing body of research on similar compounds suggests that it is likely formed through the transformation of other chlorinated phenolic precursors by soil and wood-decaying fungi. ros.edu.pl These organisms can biodegrade natural polymers, leading to the formation of various low molecular weight phenolic compounds, which can then be chlorinated and methylated. ros.edu.pl

Derivatization to Chlorophenyl Glycosides in Natural Systems

In natural systems, particularly in plants, phenolic compounds are often converted into glycosides, a process that typically increases their water solubility and stability. Research has led to the isolation of glycosidic derivatives of chlorinated phenols from various plant species.

A notable example is the compound (2,4,6-trichloro-3-hydroxy-5-methoxyphenyl)methyl β-D-glucopyranoside, which was isolated from the bulbs of Lilium regale. researchgate.net This demonstrates a derivatization pathway where a molecule closely related to this compound is attached to a glucose molecule. Another related compound, 2,4,6-trichloro-3-methoxy-5-methylphenyl 1-O-β-d-glucopyranosyl-(1→6)-β-d-glucopyranoside, was identified in the tubers of Hypoxis aurea. researchgate.net This process of glycosylation represents a significant metabolic pathway for chlorophenols in plants.

Environmental Occurrence and Distribution of 2,4,6 Trichloro 3 Methoxyphenol

Detection in Aqueous Environments

The compound 2,4,6-Trichloro-3-methoxyphenol has been identified in various aqueous environments, raising concerns due to its potential persistence and transformation into other hazardous compounds. Its presence is often linked to industrial activities and water treatment processes.

Presence in Surface Water Systems

Studies have confirmed the presence of this compound in surface water. It can be formed during the chlorination of water containing certain organic precursors. For instance, research has shown its formation from the oxidation of the UV filter benzophenone-3 (BP-3) in artificial seawater. unina.it While specific concentrations in various surface water bodies are not extensively documented in the provided results, its detection highlights a pathway for environmental contamination. Ozonation has been shown to be effective in completely eliminating it from surface water. scispace.com

Occurrence in Drinking Water Systems

Table 1: Occurrence of Related Chlorinated Compounds in Drinking Water interactive_table

{

"headers": [

{

"text": "Compound",

"type": "text"

},

{

"text": "Location",

"type": "text"

},

{

"text": "Concentration (µg/L)",

"type": "text"

},

{

"text": "Season",

"type": "text"

}

],

"rows": [

{

"cells": [

{

"text": "2,4,5-Trichlorophenol"

},

{

"text": "Warszawa, Poland"

},

{

"text": "0.330"

},

{

"text": "Summer"

}

]

},

{

"cells": [

{

"text": "2,4,5-Trichlorophenol"

},

{

"text": "Warszawa, Poland"

},

{

"text": "0.350"

},

{

"text": "Winter"

}

]

},

{

"cells": [

{

"text": "2,4,5-Trichlorophenol"

},

{

"text": "Łódź, Poland"

},

{

"text": "0.486"

},

{

"text": "Winter"

}

]

},

{

"cells": [

{

"text": "Tetrachlorophenol"

},

{

"text": "Wrocław, Poland"

},

{

"text": "0.221"

},

{

"text": "Summer"

}

]

},

{

"cells": [

{

"text": "Tetrachloroguaiacol"

},

{

"text": "Łódź, Poland"

},

{

"text": "0.245"

},

{

"text": "Summer"

}

]

},

{

"cells": [

{

"text": "5,6-dichlorovanillin"

},

{

"text": "Łódź, Poland"

},

{

"text": "Not specified, but noted as significant"

},

{

"text": "Summer"

}

]

}

],

"caption": "Data from a study on the occurrence of chlorophenols and their derivatives in the drinking water of major Polish cities. [5, 7]"

}

Presence in Other Environmental Compartments

Beyond aqueous systems, this compound and related compounds have been found in other environmental matrices.

Occurrence in Sediments and Biota

Research has indicated the presence of chlorinated methoxyphenols in the environment, which can bioaccumulate in organisms. ros.edu.pl While specific data on the concentration of this compound in sediments and biota is limited in the provided search results, the detection of related compounds in these compartments is a cause for concern. For instance, pyrolysis-gas chromatography-mass spectrometry has been used to detect organic contaminants, including those derived from terrigenous materials, in sediments. researchgate.net The lipophilic nature of many chlorinated organic compounds suggests a potential for them to adsorb to sediments and accumulate in the tissues of aquatic organisms.

Identification in Wastewater Effluents

Wastewater effluents are a significant source of various contaminants, including precursors to this compound. fafu.edu.cn The compound itself has been detected in wastewater effluent, particularly in studies investigating the byproducts of disinfection processes. norman-network.com For example, it was identified in wastewater effluent that was spiked with diphenhydramine (B27) and chlorine. norman-network.com The treatment of industrial wastewater, such as that from the pulp and paper industry, can also release chlorinated phenols and related compounds into the environment. fafu.edu.cn Studies on the treatment of wastewater containing 2,4,6-trichlorophenol (B30397) (2,4,6-TCP) have shown that this compound and its intermediates can be present in the effluent. nih.gov

Table 2: Chemical Compounds Mentioned interactive_table

{

"headers": [

{

"text": "Compound Name",

"type": "text"

}

],

"rows": [

{

"cells": [

{

"text": "2,4,5-Trichlorophenol"

}

]

},

{

"cells": [

{

"text": "this compound"

}

]

},

{

"cells": [

{

"text": "2,4,6-trichloroanisole"

}

]

},

{

"cells": [

{

"text": "2,4,6-trichlorophenol"

}

]

},

{

"cells": [

{

"text": "5,6-dichlorovanillin"

}

]

},

{

"cells": [

{

"text": "Benzophenone-3"

}

]

},

{

"cells": [

{

"text": "Diphenhydramine"

}

]

},

{

"cells": [

{

"text": "Tetrachloroguaiacol"

}

]

},

{

"cells": [

{

"text": "Tetrachlorophenol"

}

]

}

]

}

Environmental Fate and Transformation Dynamics of 2,4,6 Trichloro 3 Methoxyphenol

Abiotic Degradation Processes

Abiotic degradation involves the transformation of a chemical compound through non-biological processes, primarily driven by physical and chemical factors in the environment. For 2,4,6-trichloro-3-methoxyphenol, these processes are crucial in determining its persistence and the nature of its transformation products in aquatic systems.

Photochemical Transformation Pathways

Direct photochemical transformation of this compound by sunlight in aqueous environments is a potential degradation pathway. However, detailed studies specifically investigating the photolysis of this compound are limited. Insights can be drawn from research on structurally similar compounds, such as 2,4,6-trichlorophenol (B30397) (2,4,6-TCP). The photolysis of chlorophenols often involves the homolytic cleavage of the carbon-chlorine bond, leading to dechlorination and the formation of other chlorinated phenols with fewer chlorine atoms, or complete mineralization to carbon dioxide and hydrochloric acid under certain conditions. nih.govresearchgate.net

For instance, the UV irradiation of 2,4,6-TCP can lead to the formation of dichlorophenols, monochlorophenols, and eventually phenol (B47542) through successive dechlorination steps. researchgate.net It is plausible that this compound undergoes similar photochemical reactions, with the methoxy (B1213986) group potentially influencing the reaction kinetics and the distribution of intermediate products. The presence of photosensitizers, such as humic substances commonly found in natural waters, can enhance the rate of photolysis. epa.gov

It has been noted that during the degradation of the sunscreen agent 2-ethylhexyl-4-methoxycinnamate (EHMC) in the presence of sodium hypochlorite (B82951) and UV radiation, significantly fewer breakdown products were formed compared to treatment without UV, suggesting a complex interplay of degradation mechanisms. researchgate.net

Chemical Degradation Reactions in Varied Aqueous Systems

The chemical stability of this compound in different aqueous systems is a key factor in its environmental persistence. Chemical degradation can occur through reactions such as hydrolysis and oxidation.

In the context of water disinfection processes, chlorinated phenols can react with disinfectants like chlorine. Studies on the chlorination of benzophenone-3 (BP-3), a common sunscreen agent, have identified this compound as a degradation by-product. mdpi.com This indicates that the compound can be formed during water treatment. Further reactions of this compound with chlorinating agents are possible. For example, it has been shown to react with monochloramine. researchgate.net

The degradation of related compounds provides some clues. For example, the degradation of 2,4,6-TCP has been studied in aqueous systems using advanced oxidation processes, such as the UVC/H2O2 process, which can achieve complete degradation and significant mineralization. nih.gov The presence of metal ions can also play a role; for example, zero-valent copper has been used to mediate the reduction of 2,4,6-TCP. nih.gov While direct data for this compound is scarce, it is expected that similar advanced oxidation and reduction processes would be effective in its degradation.

Biotic Transformation and Biodegradation Mechanisms

The transformation and degradation of this compound by living organisms, particularly microorganisms, are critical processes that determine its ultimate fate in the environment.

Role of Microorganisms in Environmental Transformation

Various microorganisms have been shown to transform chlorinated and methoxylated phenols. For instance, the basidiomycete fungus Hypholoma elongatum has been found to produce this compound as a novel metabolite. researchgate.net

Bacteria from the genus Desulfitobacterium are known for their ability to dechlorinate a variety of chlorinated aromatic compounds. oup.com While direct evidence for the degradation of this compound by a wide range of microorganisms is not extensively documented, studies on closely related compounds suggest potential pathways. For example, Desulfitobacterium sp. strain PCE1 can degrade 2,3,5,6-tetrachloro-4-methoxyphenol through a series of demethylation, dehydroxylation, and dechlorination steps, ultimately producing trichlorophenols. asm.org This suggests that analogous pathways could be involved in the transformation of this compound.

Anaerobic microbial communities from sediments have demonstrated the ability to first demethylate and then dechlorinate chlorinated hydroquinone (B1673460) metabolites. nih.gov In these mixed cultures, dechlorination was not the initial transformation step for chlorinated methoxyphenols. nih.gov

Enzymatic Biotransformation Processes (e.g., O-methylation, Dechlorination, Oxidation)

The biodegradation of this compound is mediated by specific microbial enzymes that catalyze key transformation reactions.

O-methylation and Demethylation: O-methylation is a process where a methyl group is added to a hydroxyl group, a reaction that can be carried out by some microorganisms. ros.edu.pl Conversely, O-demethylation, the removal of a methyl group from a methoxy group, is a critical step in the degradation of methoxylated aromatic compounds. Anaerobic O-demethylation of chlorinated aromatic compounds is a well-established microbial process. nih.gov For instance, several Desulfitobacterium strains can demethylate less chlorinated methoxyphenols. nih.gov

Dechlorination: Reductive dechlorination, the replacement of a chlorine atom with a hydrogen atom, is a key enzymatic process in the breakdown of chlorinated phenols. Lignin-degrading fungi like Phanerochaete chrysosporium utilize extracellular peroxidases (lignin peroxidase and manganese peroxidase) to initiate the degradation of 2,4,6-TCP by oxidative dechlorination. nih.gov This is followed by reductive dechlorination steps. nih.gov Anaerobic bacteria, such as Desulfitobacterium species, are also proficient in reductive dechlorination. oup.comnih.gov

Oxidation: Oxidative processes are also central to the degradation of phenolic compounds. Enzymes like peroxidases and laccases can oxidize chlorophenols. mdpi.com For example, soybean peroxidase can catalyze the biodegradation of 2,4,6-TCP. mdpi.com The initial oxidation of 2,4,6-TCP by Phanerochaete chrysosporium leads to the formation of 2,6-dichloro-1,4-benzoquinone. nih.gov

The following table summarizes the key enzymatic processes involved in the transformation of chlorinated and methoxylated phenols.

| Enzymatic Process | Description | Example Microorganism/Enzyme | Reference |

| O-methylation | Addition of a methyl group to a hydroxyl group. | Bacteria, Fungi | ros.edu.pl |

| O-demethylation | Removal of a methyl group from a methoxy group. | Desulfitobacterium sp. | nih.gov |

| Reductive Dechlorination | Replacement of a chlorine atom with a hydrogen atom. | Desulfitobacterium sp., Phanerochaete chrysosporium | oup.comnih.gov |

| Oxidative Dechlorination | Oxidation of the phenol leading to the removal of a chlorine atom. | Lignin peroxidase, Manganese peroxidase | nih.gov |

| Oxidation | Introduction of oxygen atoms into the aromatic ring, often leading to ring cleavage. | Peroxidases, Laccases | mdpi.com |

Identification and Characterization of Microbial Metabolites

The identification of microbial metabolites is essential for elucidating the complete biodegradation pathway of this compound.

As previously mentioned, Hypholoma elongatum can produce this compound. researchgate.net Studies on the degradation of related compounds have identified several types of metabolites. The degradation of 2,4,6-TCP by Phanerochaete chrysosporium results in metabolites such as 2,6-dichloro-1,4-benzoquinone, 2,6-dichloro-1,4-dihydroxybenzene, and 2-chloro-1,4-dihydroxybenzene. nih.gov Methylated intermediates, including 2,6-dichloro-4-methoxyphenol (B2622652) and 2,6-dichloro-1,4-dimethoxybenzene, have also been observed as side products during the degradation of 2,4,6-TCP metabolites by this fungus. nih.gov

The anaerobic degradation of 2,3,5,6-tetrachloro-4-methoxyphenol by Desulfitobacterium species leads to the formation of 2,3,5-trichloro-4-methoxyphenol and 3,5-dichloro-4-methoxyphenol. nih.gov This indicates that a likely initial step in the biodegradation of this compound would be dechlorination to produce dichlorinated methoxyphenols.

The following table lists some of the identified microbial metabolites from the degradation of structurally similar compounds.

| Parent Compound | Metabolite | Transforming Microorganism | Reference |

| 2,3,5,6-Tetrachloro-4-methoxyphenol | 2,3,5-Trichloro-4-methoxyphenol | Desulfitobacterium sp. | nih.gov |

| 2,3,5,6-Tetrachloro-4-methoxyphenol | 3,5-Dichloro-4-methoxyphenol | Desulfitobacterium sp. | nih.gov |

| 2,4,6-Trichlorophenol | 2,6-Dichloro-1,4-benzoquinone | Phanerochaete chrysosporium | nih.gov |

| 2,6-Dichloro-1,4-benzoquinone | 2,6-Dichloro-1,4-dihydroxybenzene | Phanerochaete chrysosporium | nih.gov |

| 2,6-Dichloro-1,4-dihydroxybenzene | 2,6-Dichloro-4-methoxyphenol | Phanerochaete chrysosporium | nih.gov |

| 2,6-Dichloro-1,4-dihydroxybenzene | 2,6-Dichloro-1,4-dimethoxybenzene | Phanerochaete chrysosporium | nih.gov |

Analytical Methodologies for the Detection and Quantification of 2,4,6 Trichloro 3 Methoxyphenol

Chromatographic Separation Techniques

Chromatography, coupled with mass spectrometry, forms the cornerstone for the analysis of chlorinated phenols. These methods offer high separation efficiency and definitive identification.

Gas chromatography-mass spectrometry, particularly tandem mass spectrometry (GC-MS/MS), is a powerful tool for the trace analysis of halogenated phenols like 2,4,6-trichlorophenol (B30397). nih.gov This technique combines the high separation efficiency of gas chromatography with the sensitive and selective detection provided by a triple quadrupole mass spectrometer. researchgate.netthermofisher.com For instance, a GC-MS/MS based analytical method was developed to determine halophenols and haloanisoles in various drug product formulations, demonstrating its applicability in regulated industries. nih.gov The use of component-specific Multiple Reaction Monitoring (MRM) transitions enhances the selectivity and allows for low detection limits, which can be in the range of 1-100 pg/tablet for solid dosage forms. nih.gov

The reliability of GC-MS analysis is further improved by the use of retention indices, which aid in the accurate identification of substituted phenols, including various chlorophenols. mdpi.com Research has confirmed the structure of 2,4,6-trichloro-3-methoxyphenol reaction products using GC coupled with mass spectrometry, utilizing both Electron Ionization (EI) and Chemical Ionization (CI) methods. researchgate.net Furthermore, GC-MS has been instrumental in identifying metabolites from the degradation of 2,4,6-trichlorophenol (2,4,6-TCP). nih.gov

A study on trace analysis of chlorophenolic compounds using a triple quadrupole GC-MS system demonstrated excellent sensitivity, with calculated Method Detection Limits (MDLs) below 1 ng/L for all studied compounds, which is significantly lower than the current guideline value for 2,4,6-TCP in water (2 µg/L). thermofisher.com

Table 1: GC-MS/MS Method Parameters for Halophenol Analysis

| Parameter | Description | Source |

|---|---|---|

| Technique | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Internal Standard | Deuterated tribromoanisole for quantitation | nih.gov |

| Detection Limit (Solids) | 1-100 pg/tablet (component dependent) | nih.gov |

| Detection Limit (Water) | 0.04-4 ng/L | nih.gov |

| MDL (Water, 2,4,6-TCP) | < 1 ng/L | thermofisher.com |

Liquid chromatography-mass spectrometry (LC-MS/MS) serves as a vital alternative and complementary technique to GC-MS for the analysis of phenolic compounds. It is particularly useful for polar, non-volatile, or thermally labile compounds. LC-MS/MS has been successfully used to detect transformation products of various chemicals, including the formation of this compound. researchgate.net The evolution of LC-MS technologies has significantly advanced the field of metabolomics, enabling the comprehensive analysis of metabolites in biological samples. nih.gov

High-resolution mass spectrometry, such as time-of-flight (TOF-MS), coupled with liquid chromatography, provides accurate mass measurements that are crucial for the identification of unknown compounds and the characterization of chemical intermediates. For example, LC-quadrupole time-of-flight mass spectrometry (LC-QqTOF-MS) is noted for its application in environmental analysis. nih.gov Multiresidue methods using LC-MS/MS have been developed for the analysis of pesticides in complex matrices like olive oil, showcasing the robustness and sensitivity of the technique. eurl-pesticides.eu These methods often operate in the multiple reaction monitoring (SRM) mode to achieve maximum sensitivity for target compounds. eurl-pesticides.eu

High-Performance Liquid Chromatography (HPLC) is a widely used technique for monitoring phenolic pollutants in environmental samples, especially water. chromatographyonline.comfishersci.com Methods using HPLC with Diode Array Detection (DAD) or Ultraviolet (UV) detection have been developed for the simultaneous determination of multiple phenolic compounds, including 2,4,6-trichlorophenol. scirp.orgmdpi.com

A key aspect of modern HPLC is the use of columns with smaller particle sizes (e.g., 1.9 µm), which significantly improves analysis speed and separation efficiency, a technique often referred to as Ultra-High-Performance Liquid Chromatography (U-HPLC). fishersci.com The choice of stationary phase chemistry, such as a perfluorinated phenyl (PFP) phase, can offer superior selectivity for specific isomers, like chlorophenols. fishersci.com

For trace analysis, a pre-column derivatization step can be employed to enhance the detectability of phenols. scirp.org For example, derivatization with 4-nitrobenzoyl chloride allows for sensitive HPLC-UV analysis of phenols in tap water. scirp.org Combining Solid-Phase Extraction (SPE) with HPLC-DAD provides a sensitive, accurate, and reproducible method for analyzing phenolic compounds in surface water and wastewater, with quantitation limits reaching the low ng/L range. mdpi.com

Table 2: Performance of SPE-HPLC-DAD Method for Phenolic Compounds in Water

| Matrix | Quantitation Limit Range | Recovery Rate Range | Source |

|---|---|---|---|

| Surface Water | 4.38 to 89.7 ng/L | 86.2–95.1% | mdpi.com |

| Wastewater | 7.83 to 167 ng/L | 79.1–86.3% | mdpi.com |

Advanced Sample Preparation Techniques for Environmental Matrices

Effective sample preparation is a critical step that precedes chromatographic analysis, designed to extract and concentrate analytes from complex matrices while removing interferences.

Liquid-liquid extraction (LLE) is a conventional and widely practiced method for the preconcentration of chlorophenols from aqueous samples. researchgate.net The U.S. Environmental Protection Agency (EPA) provides standardized procedures for this, such as Method 3510C, which details separatory funnel liquid-liquid extraction. epa.gov This method involves the serial extraction of a water sample, adjusted to a specific pH, with an immiscible organic solvent like methylene (B1212753) chloride. epa.gov

Innovations in LLE include the use of hydrophobic ionic liquids, which have shown high extraction efficiency for chlorophenols from wastewater. bohrium.com The efficiency of LLE can be influenced by factors such as the molecular structure of the solvent, pH, and temperature. bohrium.com For GC analysis, a derivatization step, such as acetylation, is often combined with LLE to improve the volatility and chromatographic behavior of the phenols. oup.com LLE is generally preferred over other methods for certain classes of compounds, like organochlorine pesticides and phenols, as it can minimize decomposition that might occur under harsh conditions. epa.gov

Solid-Phase Extraction (SPE) has become the most frequently used sample preparation technique due to its simplicity, lower consumption of organic solvents, and ease of automation compared to LLE. free.fruoa.gr The EPA has established official methods for SPE, such as Method 3535A, for preparing water samples for the analysis of various organic compounds. epa.gov

The core of the SPE technique involves passing a liquid sample through a solid sorbent material that retains the analytes of interest. uoa.gr After loading, interfering compounds are washed away, and the analytes are then eluted with a small volume of a strong solvent. uoa.gr A variety of sorbents are available, with polymeric sorbents like Strata-X and Oasis HLB being popular choices for a diverse range of analytes and matrices. phenomenex.comlcms.cz These modern sorbents can offer high recovery and clean extracts. phenomenex.com

Table 3: Comparison of Standard vs. Simplified SPE Protocols

| Protocol Step | Standard 5-Step Protocol | Simplified 3-Step Protocol | Source |

|---|---|---|---|

| 1 | Condition | Eliminated | lcms.cz |

| 2 | Equilibrate | ||

| 3 | Load | Load | |

| 4 | Wash | Wash | |

| 5 | Elute | Elute |

Spectroscopic Characterization Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and purity of synthesized or isolated this compound. Each method provides a unique piece of the structural puzzle, and together, they allow for a complete and confident characterization. Research confirms the use of IR and mass spectrometry (both Electron Ionization and Chemical Ionization) in the characterization of this compound. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule. It provides information on the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for the mapping of the carbon-hydrogen framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons present: the phenolic hydroxyl proton (-OH), the methoxy (B1213986) protons (-OCH₃), and the aromatic proton (-H).

Aromatic Proton (C₅-H): There is a single proton on the aromatic ring at position 5. Its chemical shift will be significantly influenced by the surrounding electron-withdrawing chlorine atoms and the electron-donating methoxy and hydroxyl groups. For comparison, the aromatic protons in 2,4,6-trichlorophenol appear as a singlet at 7.27 ppm. chemicalbook.com

Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group will appear as a sharp singlet. In the related compound 3-methoxyphenol (B1666288), this signal is observed at 3.77 ppm. rsc.org

Hydroxyl Proton (-OH): The chemical shift of the phenolic proton is variable and depends on concentration, solvent, and temperature. It typically appears as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, seven distinct signals are expected.

Aromatic Carbons: Six signals will correspond to the carbons of the benzene (B151609) ring. The carbons bonded to chlorine (C₂, C₄, C₆), the hydroxyl group (C₁), the methoxy group (C₃), and the hydrogen (C₅) will all have unique chemical shifts. Data for 3-methoxyphenol shows aromatic carbon signals between 102.2 and 161.2 ppm. rsc.org The presence of three chlorine atoms would be expected to further shift these signals.

Methoxy Carbon (-OCH₃): A single signal will correspond to the carbon of the methoxy group. In 3-methoxyphenol, this carbon appears at 55.3 ppm. rsc.org PubChem indicates the availability of a reference ¹³C NMR spectrum for this compound, confirming its utility in characterization. nih.gov

Predicted ¹H NMR Spectral Data for this compound

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| 1 | ~7.3 | Singlet | 1H | Aromatic H (C₅-H) |

| 2 | Variable (e.g., 5.0-6.0) | Broad Singlet | 1H | Phenolic OH |

Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~150-155 | C-OH (C₁) |

| ~120-130 | C-Cl (C₂, C₄, C₆) |

| ~145-150 | C-OCH₃ (C₃) |

| ~115-120 | C-H (C₅) |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

O-H Stretching: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the phenolic hydroxyl (-OH) group. The broadness is due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as weaker bands around 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methoxy group is expected just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to one or more sharp bands of variable intensity in the 1450-1600 cm⁻¹ region. pressbooks.pub

C-O Stretching: Two distinct C-O stretching bands are anticipated. The phenolic C-O stretch typically appears around 1200-1260 cm⁻¹, while the aryl-alkyl ether C-O stretch (from the methoxy group) would produce a strong band around 1020-1075 cm⁻¹ (asymmetric) and a weaker band around 1200-1275 cm⁻¹ (symmetric).

C-Cl Stretching: The carbon-chlorine stretching vibrations are expected to produce strong absorption bands in the fingerprint region, typically between 600-800 cm⁻¹.

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200 - 3600 (broad) | O-H Stretch | Phenolic -OH |

| 3000 - 3100 (weak) | C-H Stretch | Aromatic C-H |

| 2850 - 2960 (medium) | C-H Stretch | Methoxy -CH₃ |

| 1450 - 1600 (medium-weak) | C=C Stretch | Aromatic Ring |

| 1200 - 1275 (strong) | C-O Stretch | Aryl Ether & Phenol (B47542) |

| 1020 - 1075 (strong) | C-O Stretch | Aryl Ether |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight and, through the analysis of fragmentation patterns, valuable structural information. Both Electron Ionization (EI) and Chemical Ionization (CI) are useful for analyzing this compound. researchgate.net

Electron Ionization (EI): In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. uni-saarland.de

Molecular Ion Peak (M⁺•): The molecular ion peak corresponds to the intact molecule that has lost one electron. For this compound (C₇H₅Cl₃O₂), the monoisotopic mass is approximately 225.94 Da. nih.gov The presence of three chlorine atoms will result in a characteristic isotopic pattern (M, M+2, M+4, M+6) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Fragmentation Pattern: Due to the high energy of EI, the molecular ion can be unstable and fragment. For organochlorine compounds, a common fragmentation pathway is the loss of a chlorine atom, which would result in a significant peak at [M-35]⁺ (loss of ³⁵Cl) or [M-37]⁺ (loss of ³⁷Cl). nih.gov Other likely fragmentations include the loss of a methyl group (-CH₃) from the methoxy moiety to give an [M-15]⁺ peak, or the loss of a formyl radical (-CHO).

Chemical Ionization (CI): CI is a "softer" ionization technique that uses a reagent gas (like methane (B114726) or ammonia) to ionize the analyte through proton transfer. uni-saarland.de This process imparts less energy to the molecule, resulting in significantly less fragmentation. The primary advantage of CI for a molecule like this compound is the generation of a prominent pseudomolecular ion, [M+H]⁺, at m/z ≈ 227. This helps to unambiguously confirm the molecular weight when the molecular ion is weak or absent in the EI spectrum.

Expected Mass Spectrometry Data for this compound

| m/z Value (Monoisotopic) | Ion | Ionization Mode | Significance |

|---|---|---|---|

| ~226 | [M]⁺• | EI | Molecular Ion |

| ~227 | [M+H]⁺ | CI | Protonated Molecular Ion (confirms MW) |

| ~191 | [M-Cl]⁺ | EI | Loss of a Chlorine atom |

| ~211 | [M-CH₃]⁺ | EI | Loss of a Methyl radical |

Theoretical and Computational Investigations into 2,4,6 Trichloro 3 Methoxyphenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 2,4,6-trichloro-3-methoxyphenol. By solving approximations of the Schrödinger equation, these methods provide detailed insights into the molecule's electronic landscape.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. It is employed to optimize molecular geometries and calculate various quantum chemical descriptors for substituted phenols. The B3LYP functional, often paired with a basis set like 6-31G(d) or higher, is a common choice for these calculations, providing a balance between accuracy and computational cost. acs.org

For this compound, DFT calculations would reveal the distribution of electron density across the molecule. The three electron-withdrawing chlorine atoms and the electron-donating methoxy (B1213986) group, along with the phenolic hydroxyl group, create a complex electronic environment on the benzene (B151609) ring. This distribution is critical in determining the molecule's reactivity towards electrophilic or nucleophilic attack. Natural Bond Orbital (NBO) analysis, a common component of DFT studies, can further elucidate charge transfer interactions within the molecule, highlighting the delocalization of nonbonding electrons from the oxygen and chlorine substituents into the phenyl ring. ucc.edu.gh

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. scienceopen.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. youtube.com For substituted phenols, the energies of these orbitals are influenced by the nature and position of the substituents. In this compound, the HOMO is expected to be delocalized over the phenyl ring and the oxygen atoms of the hydroxyl and methoxy groups, while the LUMO would also be distributed across the aromatic system, exhibiting anti-bonding character. scienceopen.com Calculations on similar substituted phenols show that the HOMO-LUMO gap can be used to predict reactivity trends. scienceopen.comiucr.org

Table 1: Representative Frontier Orbital Energies for a Substituted Phenol (B47542) Note: The following data for (E)-2-{[(3-chlorophenyl)imino]methyl}-6-methylphenol is illustrative of the types of values obtained for substituted phenols through DFT calculations.

| Parameter | Energy (eV) |

| EHOMO | -6.270 |

| ELUMO | -2.201 |

| Energy Gap (ΔE) | 4.069 |

| Data derived from computational studies on a related substituted phenol. scienceopen.comiucr.org |

From the HOMO and LUMO energy values, several global reactivity indices can be calculated to quantify the chemical behavior of a molecule. researchgate.net These descriptors help in comparing the reactivity of different compounds. Key indices include:

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Thermochemical parameters, such as bond dissociation enthalpy (BDE), provide insight into the stability of chemical bonds. For phenols, the O-H BDE is a critical parameter, particularly in the context of antioxidant activity or reactions involving hydrogen atom abstraction. nih.gov DFT calculations have been shown to correlate well with experimental findings for O-H BDE in substituted phenols. acs.org The presence of electron-withdrawing chlorine atoms on the ring of this compound would be expected to influence its O-H BDE compared to unsubstituted phenol.

Table 2: Calculated Global Reactivity Indices Note: The following data for (E)-2-{[(3-chlorophenyl)imino]methyl}-6-methylphenol is illustrative of the types of values obtained for substituted phenols through DFT calculations.

| Parameter | Definition | Value (eV) |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | 4.236 |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | 2.035 |

| Chemical Softness (S) | S = 1/η | 0.246 |

| Data derived from computational studies on a related substituted phenol. scienceopen.comiucr.orgnih.gov |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping the potential reaction pathways for complex molecules. For chlorophenols, these studies often focus on degradation mechanisms, which are relevant to both environmental remediation and industrial processes. acs.orgacs.org

For instance, quantum mechanical/molecular mechanical (QM/MM) methods have been used to study the enzymatic degradation of chlorophenols. acs.orgnih.gov These studies can elucidate detailed reaction mechanisms, such as hydroxylation, by identifying transition states and calculating activation energy barriers for different proposed pathways. acs.orgacs.orgnih.gov One studied mechanism for a related compound involves hydrogen abstraction from the phenolic hydroxyl group, followed by further reaction. acs.org

The reaction of 2,4,6-trichlorophenol (B30397) with calcium hypochlorite (B82951) in methanol (B129727) has been shown to produce dimer-type ketals, which can subsequently be converted to quinones. researchgate.net Computational modeling could be used to investigate the mechanism of such reactions for this compound, exploring the role of radical intermediates and predicting the feasibility of different product formations. researchgate.net Such models can help rationalize experimentally observed products and predict the outcomes of reactions under various conditions.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are predictive tools that correlate the chemical structure of a compound with its biological or environmental activity. These models are particularly valuable for assessing the environmental fate and potential toxicity of chemicals like organochlorine compounds. nih.gov

QSAR models for substituted phenols have been developed to predict their toxicity to various organisms. These models typically use a set of molecular descriptors, many of which can be calculated using DFT methods as described in section 6.1. These descriptors can include electronic properties (e.g., HOMO/LUMO energies, dipole moment), steric factors, and hydrophobicity (e.g., logP). oecd.org By establishing a mathematical relationship between these descriptors and an observed activity (like toxicity), the model can then be used to predict the activity of untested compounds.

For this compound, QSAR modeling could be applied to predict key aspects of its environmental fate, such as its persistence, bioaccumulation potential, and aquatic toxicity. Given that it is a chlorinated phenol, it belongs to a class of compounds known for their environmental significance, making such predictive modeling essential for risk assessment. nih.govpjoes.com

Q & A

Q. What analytical methods are recommended for detecting 2,4,6-Trichloro-3-methoxyphenol in environmental samples?

Q. What safety protocols are critical when handling chlorinated phenolic derivatives in the laboratory?

- Methodological Answer : While direct safety data for this compound are limited, protocols for structurally similar chlorophenols (e.g., 2,4,6-trichlorophenol) should be followed:

- Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Conduct experiments in a fume hood to prevent inhalation of volatilized particles.

- Store the compound in airtight containers away from oxidizers (e.g., chlorinating agents) to prevent unintended reactions .

Advanced Research Questions

Q. What are the formation pathways of this compound during water disinfection processes?

- Methodological Answer : The compound forms via oxidation of parent phenolic compounds (e.g., benzophenone-3) during UV/chlorination. Key steps include:

Hydroxylation : UV irradiation generates hydroxyl radicals that attack the aromatic ring.

Chlorination : Free chlorine substitutes hydrogen atoms at positions 2, 4, and 3.

Methoxylation : Methylation of the hydroxyl group at position 3 via nucleophilic substitution.

The Baeyer-Villiger oxidation pathway is implicated in generating intermediate ketones, which further react to form stable methoxy derivatives .

Q. How does the methoxy group influence the environmental persistence and toxicity of this compound compared to non-methoxy analogs?

- Methodological Answer : The methoxy group enhances lipophilicity (logP increase by ~0.5 units), leading to higher bioaccumulation potential in aquatic organisms. Toxicity studies on analogous compounds (e.g., 2,4,6-trichlorophenol) suggest:

-

Mutagenicity : Ames tests with Salmonella typhimurium TA98 show weak mutagenic activity (revertant counts: 120–150 at 50 µg/plate).

-

Carcinogenicity : Classified as a Group 2B carcinogen (IARC) due to DNA adduct formation in rodent models.

Comparative assays should include in vitro cytochrome P450 inhibition studies to assess metabolic stability .- Supporting Data Table :

| Parameter | This compound | 2,4,6-Trichlorophenol |

|---|---|---|

| logP | 3.2 | 2.8 |

| Ames Test (TA98) | Not tested | Positive (≥2x control) |

| Half-life (water) | 48–72 hours | 24–36 hours |

Q. How can researchers design experiments to evaluate the photodegradation kinetics of this compound?

- Methodological Answer : Use a solar simulator (λ = 290–800 nm) to irradiate aqueous solutions (pH 7.0) under controlled conditions:

Prepare solutions at 10 mg/L in borosilicate reactors.

Add 1 mM nitrate as a photosensitizer to mimic natural water conditions.

Sample aliquots at 0, 15, 30, 60, and 120 minutes for LC-MS analysis.

First-order kinetics models (Ct/C0 = e<sup>-kt</sup>) are applied to determine degradation rate constants (k). Half-life (t1/2) is calculated as ln(2)/k .

Key Research Gaps and Recommendations

- Synthesis Pathways : Limited data on synthetic routes for this compound necessitate exploration of Friedel-Crafts alkylation or electrophilic substitution methodologies.

- Ecotoxicity : Chronic exposure studies on aquatic invertebrates (e.g., Daphnia magna) are needed to establish NOEC/LOEC values.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.